4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
Overview
Description
“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” is a chemical compound with the molecular formula C8H15N3. It has a molecular weight of 153.22 . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” consists of a pyrazole ring attached to a butan-1-amine chain. The pyrazole ring contains two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” has a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 279.8±23.0 °C .Scientific Research Applications
Heterocyclic Compound Synthesis
The chemistry of pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, plays a critical role in the synthesis of heterocyclic compounds. These compounds serve as building blocks for a wide range of heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyrroles, and others, which are valuable in medicinal chemistry and dye synthesis. The unique reactivity of these pyrazole derivatives allows for mild reaction conditions, facilitating the generation of versatile products from a broad spectrum of precursors (Gomaa & Ali, 2020).
Drug Metabolism and Drug-Drug Interactions
Research on cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs, highlights the importance of understanding the metabolic pathways involving pyrazole derivatives. These studies provide insights into potential drug-drug interactions (DDIs) and the role of specific CYP isoforms in drug metabolism, crucial for pharmaceutical development and therapeutic efficacy (Khojasteh et al., 2011).
Medicinal Chemistry Applications
Methyl-substituted pyrazoles, including those similar to 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, have shown a wide spectrum of biological activities. These activities make them potent medicinal scaffolds in the development of new pharmaceuticals. The synthetic approaches and medical significance of these compounds are vital for generating new leads with high efficacy and minimal microbial resistance (Sharma et al., 2021).
Environmental Applications
Amine-functionalized sorbents, which could potentially include derivatives of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, have been identified as effective for the removal of persistent and harmful substances like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents work through electrostatic interactions, hydrophobic interactions, and specific morphologies, offering promising solutions for water and wastewater treatment (Ateia et al., 2019).
Antitubercular Activity
Compounds related to 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine have been studied for their antitubercular activity. Modifications of the isoniazid structure, incorporating pyrazole derivatives, have shown significant activity against various strains of Mycobacterium tuberculosis, including INH-resistant strains. These findings underscore the potential of pyrazole derivatives in designing new antitubercular agents (Asif, 2014).
Future Directions
While specific future directions for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, the broad range of biological activities exhibited by pyrazole derivatives suggests that they may have potential applications in various fields, including medicinal chemistry and drug discovery .
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSDWRFQSEZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine | |
CAS RN |
1251924-64-7 | |
Record name | 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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